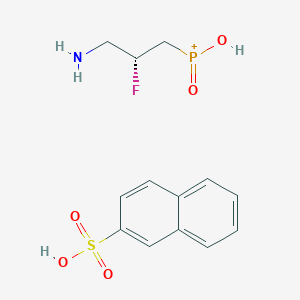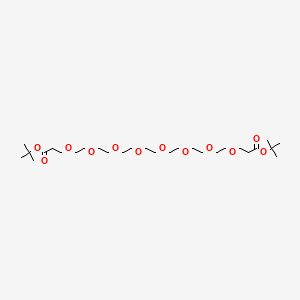
1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(aminométhyl)-3-phényl-3,4-dihydro-1H-isochromene-5,6-diol ; chlorhydrate est un composé organique complexe avec une structure unique qui comprend un groupe aminométhyl, un cycle phényle et un noyau dihydroisochromene
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(aminométhyl)-3-phényl-3,4-dihydro-1H-isochromene-5,6-diol ; chlorhydrate implique généralement plusieurs étapes. Une méthode courante commence par la formation du noyau dihydroisochromene, suivie de l'introduction du groupe aminométhyl et du cycle phényle. La dernière étape implique la formation du sel chlorhydrate pour améliorer la stabilité et la solubilité du composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend souvent l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
1-(aminométhyl)-3-phényl-3,4-dihydro-1H-isochromene-5,6-diol ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le groupe aminométhyl peut participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures spécifiques, des solvants et des catalyseurs pour obtenir les transformations souhaitées.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
1-(aminométhyl)-3-phényl-3,4-dihydro-1H-isochromene-5,6-diol ; chlorhydrate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour synthétiser des molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions et des voies biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-(aminométhyl)-3-phényl-3,4-dihydro-1H-isochromene-5,6-diol ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminométhyl peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle phényle peut participer à des interactions hydrophobes. Ces interactions peuvent moduler diverses voies biologiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés aminométhyl et des analogues dihydroisochromene. Ces composés partagent des similitudes structurales mais peuvent différer dans leurs groupes fonctionnels et leur réactivité globale.
Unicité
1-(aminométhyl)-3-phényl-3,4-dihydro-1H-isochromene-5,6-diol ; chlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
IUPAC Name |
1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)


![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)



![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)



![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
